Scientific Field: Medicinal Chemistry
Summary of the Application: Isoquinolin-8-ylmethanamine is used in the synthesis of Copper (II) complexes.
Scientific Field: Oncology
Summary of the Application: Isoquinoline alkaloids, including Isoquinolin-8-ylmethanamine, have been studied for their cytotoxic activity against human cancer cell lines, including melanoma and squamous cell carcinoma. This research is part of a broader effort to harness the potential of these compounds in cancer drug discovery.
Methods of Application or Experimental Procedures: The investigation involved in vitro cell viability assays using various cancer cell lines and normal skin fibroblasts as control cells.
Results or Outcomes: The tested alkaloids and extracts exhibited promising cytotoxic effects, showing higher potency than standard chemotherapeutic drugs.
Scientific Field: Organic Chemistry
Summary of the Application: Isoquinolin-8-ylmethanamine is used in the synthesis of isoquinoline and its derivatives.
Scientific Field: Neurology
Summary of the Application: Isoquinoline alkaloids, including Isoquinolin-8-ylmethanamine, have been studied for their neuroprotective effects.
Methods of Application or Experimental Procedures: The investigation involved assessing the neuroprotective effects of isoquinoline alkaloids and herbal extracts against neuronal injury and apoptosis, which are important causes of many neurodegenerative diseases.
Results or Outcomes: The results indicated that isoquinoline alkaloids may have pharmacological activities for treating neurodegenerative diseases.
Isoquinolin-8-ylmethanamine is a chemical compound with the molecular formula and a molecular weight of 158.20 g/mol. It belongs to the isoquinoline family, characterized by a bicyclic structure containing a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
Research indicates that isoquinolin-8-ylmethanamine exhibits biological activity by interacting with specific enzymes and receptors. Its mechanism of action involves modulation of neurotransmitter systems, which may have implications for neurological disorders . Additionally, it has shown potential as an inhibitor for certain cytochrome P450 enzymes, suggesting its role in drug metabolism .
Isoquinolin-8-ylmethanamine can be synthesized through various methods, including:
Isoquinolin-8-ylmethanamine finds applications across several domains:
Isoquinolin-8-ylmethanamine shares structural similarities with several other compounds in the isoquinoline family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Isoquinolin-1-ylmethanamine | C₁₀H₁₁N₂ | 0.88 |
(4-(Pyridin-2-yl)phenyl)methanamine | C₁₁H₁₃N₂ | 0.84 |
5-Phenylpicolinimidamide | C₁₁H₁₂N₄ | 0.82 |
(4-Methylpyridin-2-yl)methanamine | C₁₁H₁₃N₂ | 0.81 |
Isoquinolin-8-ylmethanamine is unique due to its specific substitution pattern on the isoquinoline ring, which influences its biological activity and interaction profile compared to these similar compounds.